(3R,4R)-4-hydroxy-3-methyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-hydroxy-3-methyl-L-proline is a stereoisomer of hydroxyproline, an amino acid derivative commonly found in collagen This compound is characterized by the presence of a hydroxyl group at the fourth carbon and a methyl group at the third carbon in the L-proline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-hydroxy-3-methyl-L-proline can be achieved through several methods. One practical large-scale synthesis involves a 1,3-dipolar cycloaddition reaction. This method uses (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam as the dipolarophile and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine as the achiral ylide precursor . The overall yield of this synthesis is approximately 51%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, are likely applied.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-hydroxy-3-methyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohol derivatives.
Scientific Research Applications
(3R,4R)-4-hydroxy-3-methyl-L-proline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in studies related to collagen structure and function, given its similarity to hydroxyproline.
Industry: It may be used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-hydroxy-3-methyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it can act on purine nucleoside phosphorylase, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-hydroxy-3-methyl-L-proline
- (3S,4R)-4-hydroxy-3-methyl-L-proline
- (3S,4S)-4-hydroxy-3-methyl-L-proline
Uniqueness
(3R,4R)-4-hydroxy-3-methyl-L-proline is unique due to its specific stereochemistry, which influences its biochemical properties and interactions. The presence of both hydroxyl and methyl groups in the L-proline structure enhances its stability and reactivity compared to other stereoisomers .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-4(8)2-7-5(3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1 |
InChI Key |
OKDDZUAFBARWMD-YUPRTTJUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN[C@@H]1C(=O)O)O |
Canonical SMILES |
CC1C(CNC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.